Phenylacetohydroximoyl chloride
Overview
Description
Phenylacetohydroximoyl chloride is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Phenylacetamides : Phenylacetamides, important in drug molecules and natural products, can be synthesized using a nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides, where phenylacetohydroximoyl chloride plays a role (Wang et al., 2020).
Electrocarboxylation to Synthesize Phenylacetic Acid : Research has explored the electrocarboxylation of benzyl chloride in CO2 environments to synthesize phenylacetic acid, where this compound could potentially be involved (Chanfreau et al., 2008).
Use in Organic Chemistry Experiments : Sodium chloride's application in organic chemistry experiments, including the preparation of phenylamine, involves processes where this compound could be relevant (Huang De-n, 2013).
Phytotoxic Modes of Action Studies : The study of phytotoxic interactions with environmental contaminants and algae, using flow cytometry, might employ this compound in analyzing specific cellular characteristics (Adler et al., 2007).
Gravimetric Separation in Chemistry : this compound has been used to separate titanium and zirconium from niobium, demonstrating its utility in analytical chemistry (Majumdar & Pal, 1963).
Phenyl Esters Preparation via Carbonylation : A method has been described for the preparation of phenyl esters from aryl chlorides via palladium-catalyzed carbonylation, which may involve this compound (Watson et al., 2008).
Synthesis and Characterization of Ketooximes : The synthesis of ketooximes, starting from the reaction of chloroacetyl chloride with biphenyl, where this compound is likely involved, highlights its role in complex chemical syntheses (Karipcin & Arabali, 2006).
Properties
IUPAC Name |
N-hydroxy-2-phenylethanimidoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8(10-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBWRHWHHPBVHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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